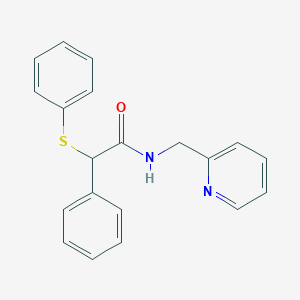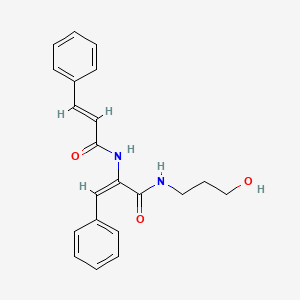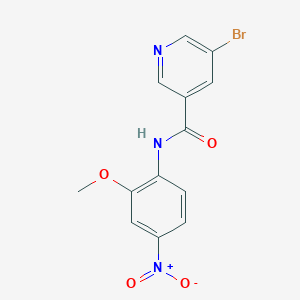
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers.
作用機序
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a selective inhibitor of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and survival of cancer cells. By inhibiting BTK, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide prevents the activation of signaling pathways that promote cancer cell growth and survival. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is metabolized by the liver and excreted primarily in the feces. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been well-tolerated, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to have good efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its potential for drug resistance, which may limit its long-term effectiveness in treating cancer.
将来の方向性
There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and inform patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in humans.
合成法
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves several steps, including the reaction of 2-tert-butylphenol with potassium carbonate and 4-chloro-2,5-dimethoxyaniline to form the intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been optimized to improve its yield and purity.
科学的研究の応用
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, multiple myeloma, and solid tumors. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-20(2,3)13-8-6-7-9-16(13)26-12-19(23)22-15-11-17(24-4)14(21)10-18(15)25-5/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDLUUECIZBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
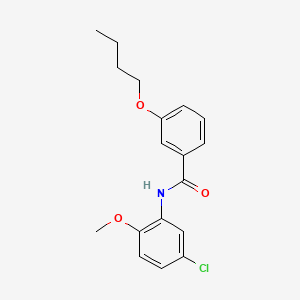
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
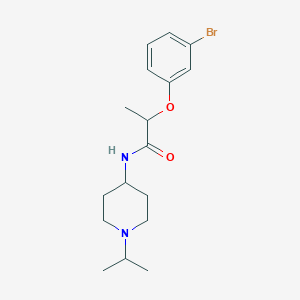
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
